![molecular formula C20H19ClN2O4 B3001364 N-(4-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide CAS No. 953181-58-3](/img/structure/B3001364.png)
N-(4-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide
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Description
N-(4-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide, also known as CBI-DMP or ML293, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating the role of mGluR5 in various biological processes.
Scientific Research Applications
Antiviral Applications
Isoxazole derivatives have been explored for their antiviral activities. The compound could be investigated for its efficacy against various viral infections, possibly offering a new avenue for antiviral drug development.
Each of these applications would require extensive research and validation through experimental studies. The compound’s efficacy, specificity, and safety profile would need to be thoroughly evaluated in the context of each potential application. The above analysis is speculative and based on the structural features of the compound and known activities of similar compounds . It’s important to note that actual research may lead to different or additional applications.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-8-5-14(9-19(17)26-2)18-10-16(23-27-18)11-20(24)22-12-13-3-6-15(21)7-4-13/h3-10H,11-12H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMZZEPABNCEPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide |
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